HaloTag Succinimidyl Ester O4 Ligand
Description
Evolution of Self-Labeling Protein Tag Technologies
Self-labeling protein tags emerged as transformative tools in the early 2000s, addressing limitations in traditional fluorescent protein tags and antibody-based detection. The HaloTag system, introduced in 2008, evolved from bacterial haloalkane dehalogenases engineered for covalent bond formation with synthetic ligands. Unlike earlier tags like SNAP-tag (based on human O⁶-alkylguanine-DNA alkyltransferase), HaloTag offered superior reaction kinetics and irreversible binding, with second-order rate constants exceeding $$10^5 \, \text{M}^{-1}\text{s}^{-1}$$ for optimized ligand-enzyme pairs.
Key milestones in this evolution include:
- Directed Evolution : Computational redesign of Rhodococcus dehalogenase DhaA produced HaloTag7, which demonstrated 50-fold faster labeling kinetics compared to wild-type enzymes.
- Ligand Diversification : Development of chloroalkane-linked ligands with orthogonal reactive groups (e.g., succinimidyl esters, maleimides) enabled conjugation to diverse payloads.
- Crystallographic Optimization : Structural studies revealed how ethyleneglycol spacers (O2/O4) in ligands balance steric accessibility and binding pocket compatibility.
Table 1: Comparison of Self-Labeling Protein Tags
| Property | HaloTag | SNAP-tag | CLIP-tag |
|---|---|---|---|
| Enzyme Origin | Bacterial dehalogenase | Human AGT | Engineered AGT |
| Ligand Chemistry | Chloroalkane | Benzylguanine | Benzylcytosine |
| Covalent Bond | Ester linkage | Thioether | Thioether |
| Typical $$k{\text{cat}}/Km$$ | $$1.2 \times 10^5 \, \text{M}^{-1}\text{s}^{-1}$$ | $$8 \times 10^3 \, \text{M}^{-1}\text{s}^{-1}$$ | $$5 \times 10^3 \, \text{M}^{-1}\text{s}^{-1}$$ |
| Orthogonal Pairing | Yes (with HaloTag variants) | Limited | Yes (with SNAP-tag) |
Role of HaloTag Succinimidyl Ester O4 Ligand in Modular Protein Engineering
The this compound (C₂₂H₃₇ClN₂O₉, MW 508.99) enables covalent tethering of amine-containing biomolecules to HaloTag fusion proteins through a three-step engineering workflow:
Ligand Design :
- Chloroalkane Anchor : 6-chlorohexyl group forms irreversible covalent bond with HaloTag’s catalytic aspartate residue.
- O4 Spacer : Tetraethylene glycol chain ($$-\text{(OCH}2\text{CH}2)_4-$$) minimizes steric hindrance during tag-ligand docking.
- Succinimidyl Ester : Reacts with primary amines ($$-\text{NH}_2$$) at pH 7–9 to form stable amide bonds.
Conjugation Chemistry :
$$
\text{Protein-NH}2 + \text{Ligand-OSu} \rightarrow \text{Protein-NH-CO-(CH}2)2-\text{O-(CH}2\text{CH}2\text{O)}4-\text{Cl} + \text{N-Hydroxysuccinimide}
$$
This reaction achieves >90% conjugation efficiency within 1 hour at 25°C when using 10:1 molar excess of ligand.
Table 2: Key Chemical Properties of this compound
| Property | Specification |
|---|---|
| Molecular Formula | C₂₂H₃₇ClN₂O₉ |
| Molecular Weight | 508.99 g/mol |
| Reactive Group | Succinimidyl ester (NHS) |
| Spacer Length | 18.5 Å (O4 ethylene glycol chain) |
| Solubility | ≥10 mM in DMSO, ≤1 mM in aqueous buffer |
| Storage Conditions | -30°C to -10°C (desiccated) |
- Applications Enabled :
- Multimodal Imaging : Concurrent labeling with fluorophores (e.g., TAMRA, Cy5) and affinity tags (biotin) via sequential ligand incubations.
- Surface Immobilization : Functionalization of AFM tips or SPR chips with controlled protein orientation.
- Protein Interaction Mapping : Crosslinking interaction partners using heterobifunctional ligands with amine-reactive and photoactivatable groups.
The ligand’s ethylene glycol spacer critically determines performance. Compared to shorter O2 variants, O4 spacers:
Properties
Molecular Formula |
C22H37ClN2O9 |
|---|---|
Molecular Weight |
509.0 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutanoate |
InChI |
InChI=1S/C22H37ClN2O9/c23-9-3-1-2-4-11-30-13-15-32-17-18-33-16-14-31-12-10-24-19(26)5-8-22(29)34-25-20(27)6-7-21(25)28/h1-18H2,(H,24,26) |
InChI Key |
GBWFRQMAQBSFOA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)NCCOCCOCCOCCOCCCCCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of HaloTag Succinimidyl Ester O4 Ligand involves the conjugation of a succinimidyl ester group to an alkyl chloride, separated by three ethylene glycol repeats. This ligand can be synthesized by reacting a primary amine-containing compound with the succinimidyl ester under mild conditions. The reaction typically takes place in a buffered aqueous solution at room temperature, ensuring the formation of stable amide bond linkages .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the identity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
HaloTag Succinimidyl Ester O4 Ligand primarily undergoes substitution reactions, where the succinimidyl ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and occurs rapidly under physiological conditions .
Common Reagents and Conditions
The common reagents used in these reactions include primary amine-containing compounds and buffered aqueous solutions. The reaction conditions are typically mild, with the reaction proceeding efficiently at room temperature .
Major Products Formed
The major product formed from the reaction of this compound with primary amines is a stable amide bond linkage. This product can then be used for various applications, such as protein labeling and immobilization .
Scientific Research Applications
HaloTag Succinimidyl Ester O4 Ligand is a chemical compound with a reactive succinimidyl ester group connected to an alkyl chloride through three ethylene glycol repeats . This structure enables it to form stable amide bonds with amine-containing compounds . These bonds are highly specific and form rapidly under physiological conditions, making them suitable for various applications.
Scientific Research Applications
This compound has diverse applications in scientific research, including chemistry, biology, medicine, and industry. It is designed for use with HaloTag fusion proteins and can carry functionalities such as fluorescent labels and affinity tags .
- Chemistry It is used for labeling and tracking chemical reactions involving amine-containing compounds.
- Biology It is used in studying protein interactions, post-translational modifications, and cellular processes. It can image live or fixed mammalian cells expressing HaloTag protein or protein fusions and analyze post-translational modifications .
- Medicine It is utilized in the development of diagnostic tools and therapeutic agents.
- Industry It is applied in the production of biosensors and other analytical devices.
Use with HaloTag Protein
HaloTag Ligand Building Blocks can carry a variety of functionalities, including fluorescent labels, affinity tags, and attachments to a solid phase . The covalent bond formation is rapid, highly specific, and essentially irreversible under general physiological conditions . The HaloTag Ligand Building Blocks allow researchers to apply the chloroalkane group that HaloTag protein reacts with to any compound or surface with a compatible chemical group, creating numerous potential applications .
Conjugation
HaloTag Succinimidyl Ester (O4) Ligand can be conjugated to any reporter group, protein, or nucleic acid derivative containing an amine, forming stable amide bond linkages .
Specific examples
- Orthogonal protein decoration of DNA nanostructures . Robust DNA-coupling is important for application of DNA nanostructures in biomedical diagnostics .
- Covalent, oriented attachment of HaloTag fusion proteins onto a solid surface using HaloLink Resin . The resin consists of a HaloTag ligand bound to Sepharose beads that specifically and rapidly binds HaloTag fusion proteins .
Mechanism of Action
The mechanism of action of HaloTag Succinimidyl Ester O4 Ligand involves the formation of a covalent bond between the ligand and the HaloTag protein. The succinimidyl ester group reacts with primary amines on the HaloTag protein, forming a stable amide bond. This covalent bond is highly specific and essentially irreversible, ensuring that the labeled protein remains stable even under stringent conditions .
Comparison with Similar Compounds
Comparison with Similar HaloTag Ligands
Structural and Functional Differences
The table below compares the O4 ligand with other HaloTag ligands based on linker composition, permeability, and applications:
*Permeability depends on the conjugated reporter molecule. For example, O4 ligand alone is impermeable but facilitates labeling of extracellular targets when conjugated to large biomolecules .
Performance Metrics
Conjugation Efficiency
- O4 vs. O2 Ligands : The O4 ligand’s longer PEG spacer reduces steric hindrance during conjugation to bulky substrates (e.g., antibodies), achieving >90% coupling efficiency at a 1:20 molar ratio (substrate:ligand) in PBS (pH 8.3) . In contrast, the O2 ligand requires higher pH (8.0–8.5) and longer incubation times (2–3 hours) for RNA probe labeling .
Fluorogenic Performance
Research Findings and Case Studies
Live-Cell RNA-Protein Interaction Detection
The O4 ligand outperformed O2 in coupling stability for RNA probes in RiPCA assays, with minimal hydrolysis-driven efficiency loss over 24 hours .
Antibody Labeling for Bioluminescent ELISA
O4-labeled antibodies showed a 10-fold increase in signal-to-noise ratio compared to traditional HRP-based methods, attributed to NanoLuc® luciferase’s brightness .
Super-Resolution Imaging
Biological Activity
The HaloTag Succinimidyl Ester O4 Ligand is a specialized chemical reagent widely utilized in molecular biology for bioconjugation processes. This ligand is designed to covalently bond with HaloTag fusion proteins, enabling researchers to label proteins with various probes, facilitating their imaging, tracking, and interaction studies within cellular environments. The unique structure of this ligand allows for a high degree of specificity and versatility in biochemical applications.
Chemical Structure and Properties
The this compound features a reactive succinimidyl ester (SE) group linked to an alkyl chloride through three ethylene glycol repeats. This configuration allows for the formation of stable amide bonds with any amine-containing reporter group, protein, or nucleic acid derivative.
Key Properties
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₂₉ClN₂O₇ |
| CAS Number | 1803085-03-1 |
| Purity | ≥95% |
| Storage Conditions | -20°C |
The ligand operates through a rapid and specific covalent bond formation under physiological conditions, which is essentially irreversible. This mechanism allows for effective labeling of proteins and other biomolecules, making it a powerful tool in various biological assays.
Applications in Research
- Protein Labeling : The this compound can be conjugated with fluorescent labels or affinity tags, enabling the visualization and isolation of proteins.
- Cell Imaging : Researchers can utilize this ligand to study live or fixed mammalian cells expressing HaloTag proteins, which aids in analyzing post-translational modifications.
- Protein Complex Isolation : It facilitates the isolation of proteins and protein complexes, enhancing our understanding of cellular mechanisms.
Case Studies
- Protein Interaction Studies : In a study published in Nature Communications, researchers successfully used the this compound to label proteins involved in signaling pathways, allowing for real-time imaging of protein interactions within live cells .
- Bioconjugation Techniques : A systematic evaluation demonstrated the efficiency of the HaloTag technology in bioconjugation reactions. The study highlighted its application in creating complex biomolecular constructs for therapeutic purposes .
- Oligonucleotide Labeling : Another research article detailed how the ligand was employed to conjugate oligonucleotides to HaloTag fusion proteins, enabling enhanced tracking of genetic material within cellular systems .
Q & A
Q. How can I optimize conjugation conditions for labeling antibodies with HaloTag® Succinimidyl Ester O4 Ligand?
Methodological Answer:
- Buffer Preparation : Dissolve the antibody (1–5 mg/mL) in 0.1 M sodium phosphate buffer with 0.15 M NaCl (pH 7.2). Avoid amine-containing buffers (e.g., Tris) to prevent competition with lysine residues .
- Ligand-to-Antibody Ratio : Use a 12- to 20-fold molar excess of HaloTag® O4 Ligand (5 mg/mL in DMSO/DMF) per mg of antibody. Higher ratios may improve labeling but risk steric hindrance .
- Reaction Time/Temperature : Incubate at room temperature for 30 minutes. Prolonged incubation (>1 hour) can lead to non-specific binding.
- Purification : Remove excess ligand via gel filtration (Sephadex® G-25) or dialysis against 0.1 M sodium phosphate, 0.15 M NaCl, and 10 mM EDTA (pH 7.2) .
Q. What buffer conditions are critical for efficient amine-reactive conjugation?
Methodological Answer:
- pH Range : Maintain pH 7.0–7.6 (optimal at 7.2) to ensure primary amine reactivity (lysine ε-amino groups) while minimizing hydrolysis of the succinimidyl ester .
- Avoid Competing Amines : Use phosphate or HEPES buffers instead of Tris or glycine. EDTA (10 mM) can be added to chelate metal ions that degrade the ligand .
- Salt Concentration : 0.15 M NaCl minimizes aggregation without interfering with conjugation .
Q. How does the ethylene glycol spacer (O4) influence labeling efficiency compared to O2 ligands?
Methodological Answer:
- Increased Solubility : The O4 ligand’s three ethylene glycol repeats enhance aqueous solubility, reducing aggregation in polar solvents compared to O2 ligands .
- Reduced Steric Hindrance : The longer spacer improves accessibility to buried lysine residues or dense protein regions, critical for labeling large complexes (e.g., antibodies or DNA nanostructures) .
Advanced Research Questions
Q. How can I address steric hindrance when multiplexing HaloTag® O4-labeled probes with other reporters?
Methodological Answer:
- Sequential Labeling : Label HaloTag® fusions first, followed by secondary antibodies or small-molecule dyes to avoid competition for epitopes .
- Spacer Optimization : Use O4 ligands for larger targets (e.g., antibodies) and O2 ligands for smaller proteins to balance accessibility and steric effects .
- Validation : Perform SDS-PAGE or Western blotting (e.g., using Anti-HaloTag® antibodies) to confirm labeling efficiency without cross-reactivity .
Q. What are the applications of HaloTag® O4 ligands in DNA nanostructure functionalization?
Methodological Answer:
- Orthogonal Decoration : The O4 ligand’s amine reactivity enables covalent coupling of DNA nanostructures to proteins (e.g., enzymes or antibodies) for diagnostic biosensors. Use 1.5–3 molar equivalents of ligand per amine group in DNA-protein hybrids .
- Stability : The amide bond formed between the ligand and DNA-linked amines resists hydrolysis under physiological conditions, ensuring robust conjugation .
Q. How do I validate conjugation efficiency and ligand-to-antibody ratios?
Methodological Answer:
Q. Can HaloTag® O4 ligands be used in pulse-chase experiments to study protein turnover?
Methodological Answer:
- Pulse Labeling : Incubate cells expressing HaloTag®-fusion proteins with 200 nM fluorescent O4 ligand (e.g., JF549) for 20 minutes, followed by a chase with 100 μM non-fluorescent blocking ligand (prepared by incubating O4 ligand with 500 mM Tris-HCl, pH 8.0, for 1 hour) .
- Imaging : Track labeled protein dynamics via time-lapse microscopy, ensuring residual ligand is quenched to prevent background .
Q. What purification methods are effective post-conjugation with HaloTag® O4 ligands?
Methodological Answer:
Q. How can HaloTag® O4 ligands integrate with NanoLuc® luciferase systems for bioluminescent assays?
Methodological Answer:
- Two-Step Labeling : (1) Conjugate O4 ligand to antibodies via lysine amines. (2) Incubate with HaloTag®-NanoLuc® fusion protein to form covalent antibody-enzyme complexes for ELISA .
- Signal Optimization : Use 1:1 molar ratios of antibody-to-NanoLuc® to minimize background and maximize luminescence .
Q. How do I troubleshoot low labeling efficiency in HaloTag® O4 experiments?
Methodological Answer:
- Amine Availability : Pretreat antibodies with denaturing agents (e.g., 8 M urea, pH 7.2) to expose buried lysines, followed by buffer exchange .
- Ligand Hydrolysis : Prepare ligand stocks fresh in anhydrous DMSO and avoid prolonged storage (>1 week at −20°C) .
- Competitive Inhibition : Replace amine-containing buffers (e.g., Tris) with phosphate or HEPES during conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
